3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenylamino group at position 3 and a 4-methoxyphenyl group at position 1. The ethoxy and methoxy substituents on the aromatic rings likely influence its lipophilicity, binding affinity, and metabolic stability compared to analogs with different substituents.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-(4-ethoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-16-8-4-13(5-9-16)20-17-12-18(22)21(19(17)23)14-6-10-15(24-2)11-7-14/h4-11,17,20H,3,12H2,1-2H3 |
Clé InChI |
DHSCNHZQWPVGAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Méthodes De Préparation
Maleamic Acid Intermediate Synthesis
Maleic anhydride reacts with 4-methoxyaniline in anhydrous ethanol under reflux (78°C, 4–6 hours) to yield N-(4-methoxyphenyl)maleamic acid. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the anhydride’s electrophilic carbonyl carbon.
Reaction Conditions:
Cyclization to Pyrrolidine-2,5-dione
Cyclization of N-(4-methoxyphenyl)maleamic acid is achieved using acetic anhydride as both solvent and dehydrating agent. Heating at 120°C for 2–3 hours induces intramolecular cyclization, forming 1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Optimization Note:
Introduction of 4-Ethoxyphenylamino Group
The 3-position of the pyrrolidine-2,5-dione is functionalized via nucleophilic substitution or condensation reactions.
Nucleophilic Amination
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione reacts with 4-ethoxyaniline in dimethylformamide (DMF) at 100°C for 12 hours. The reaction is facilitated by potassium carbonate (K₂CO₃) as a base, deprotonating the aniline to enhance nucleophilicity.
Mechanism:
-
Deprotonation of 4-ethoxyaniline by K₂CO₃.
-
Nucleophilic attack at the pyrrolidine-2,5-dione’s C3 carbonyl carbon.
-
Tautomerization to form the final product.
Conditions:
Reductive Amination Alternative
A two-step approach involves:
-
Michael Addition: 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione reacts with acrylonitrile in THF, catalyzed by triethylamine, to form a β-cyano intermediate.
-
Reduction and Amination: The nitrile is reduced (H₂/Pd-C) to an amine, which subsequently reacts with 4-ethoxybenzaldehyde via reductive amination.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Amination | DMF, 100°C, K₂CO₃ | 60–65% | ≥95% | Simplicity, fewer steps |
| Reductive Amination | THF → H₂/Pd-C, 4-ethoxybenzaldehyde | 55–60% | ≥90% | Regioselective functionalization |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe a continuous flow system for pyrrolidine-2,5-dione derivatives:
-
Step 1: Maleic anhydride and 4-methoxyaniline are mixed in a microreactor (residence time: 10 minutes, 80°C).
-
Step 2: Cyclization in a packed-bed reactor with acidic resin catalysts (120°C, 5 minutes).
-
Step 3: Automated amination module with in-line purification.
Benefits:
Green Chemistry Approaches
-
Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF due to lower toxicity and higher boiling point.
-
Catalyst Recycling: Silica-supported K₂CO₃ enables three reuse cycles without yield loss.
Challenges and Mitigation Strategies
Byproduct Formation
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut agir comme ligand dans des réactions catalytiques, améliorant l’efficacité de diverses transformations chimiques.
Science des matériaux : Il est utilisé dans la synthèse de polymères et de matériaux avancés présentant des propriétés spécifiques.
Biologie
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, ce qui en fait un candidat potentiel pour le développement de médicaments.
Sondes biochimiques : Il peut être utilisé comme sonde pour étudier les voies biochimiques et les interactions.
Médecine
Diagnostic : Utilisé dans la formulation d’agents diagnostiques pour l’imagerie médicale et les tests.
Industrie
Production de polymères : Utilisé dans la production de polymères de spécialité présentant des caractéristiques uniques.
Fabrication chimique : Employé dans la synthèse de divers produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Used in the formulation of diagnostic agents for medical imaging and tests.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique characteristics.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
Mécanisme D'action
Le mécanisme par lequel la 3-[(4-éthoxyphényl)amino]-1-(4-méthoxyphényl)pyrrolidine-2,5-dione exerce ses effets implique :
Cibles moléculaires : Le composé peut interagir avec des protéines ou des enzymes spécifiques, modifiant leur activité.
Voies : Il peut moduler les voies biochimiques, entraînant des modifications des fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives vary primarily in their N1 and C3 substituents. Key structural analogs include:
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Structure: Features a piperidin-1-yl group at C3 instead of a 4-ethoxyphenylamino group.
- Molecular Formula : C16H20N2O3 (MW: 288.34) vs. C19H20N2O4 (estimated for the target compound).
- Properties : Higher logP (1.0844) suggests increased lipophilicity compared to the target compound, which may affect blood-brain barrier penetration .
3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (2e)
- Structure: Contains a hexadecylthio chain at C3 and lacks the amino group.
- Physical Properties : Higher melting point (103–104°C) due to the long alkyl chain, contrasting with the target compound’s expected lower melting point .
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (5d)
- Structure: Substituted with a 4-acetylphenyl group at N1 and a bromophenoxy group at C3.
- Bioactivity : Demonstrated potent GABA-T inhibition (IC50 < 10 µM), suggesting that electron-withdrawing groups enhance enzyme interaction .
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Structure: Features a 4-aminophenylthio group at C3 and a 4-ethoxyphenyl group at N1.
- Applications: Potential as a multi-target therapeutic agent due to the thioether and amino functionalities .
Physicochemical Properties
*Estimated based on structural analogs.
Serotoninergic Activity
- Target Compound: The 4-ethoxyphenylamino group may enhance 5-HT1A receptor affinity compared to 3-(1H-indol-3-yl) derivatives (e.g., compounds 4–12 in ), which showed dual 5-HT1A/SERT binding.
- Analog 2743-0044 : A piperazine-containing derivative exhibited moderate binding to serotonin receptors, suggesting N1 substituents critically modulate selectivity .
Enzyme Inhibition
- GABA-T Inhibition: Analog 5d (4-bromophenyloxy substituent) showed IC50 < 10 µM, outperforming vigabatrin, a clinical standard . The target compound’s amino group may reduce activity compared to electron-deficient substituents.
- Anticancer Potential: Pyrrolidine-2,5-diones with aryl groups (e.g., 4-methylphenylmethyl in ) inhibit cancer cell proliferation, but the target compound’s efficacy remains untested .
Activité Biologique
3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a pyrrolidine ring with distinct substituents, suggests a variety of interactions within biological systems, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can be represented as . The compound contains two aromatic rings and a pyrrolidine core, which enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is largely determined by its ability to interact with specific molecular targets. It may function through:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor Modulation : Acting as either an agonist or antagonist at various receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine-2,5-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .
Anti-inflammatory Effects
Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases. For example, derivatives have shown up to 85% inhibition of PBMC proliferation under specific conditions .
Cytotoxicity Studies
In cytotoxicity assays, certain derivatives were tested against cancer cell lines. The results indicated that while some compounds displayed significant antiproliferative effects, they did not induce apoptosis at lower concentrations. However, higher doses resulted in reduced cell viability, indicating a dose-dependent response .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several pyrrolidine derivatives against clinical isolates. Compounds were screened using the broth microdilution method, revealing notable inhibition zones against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of pyrrolidine derivatives in vitro. The study reported significant reductions in cytokine levels in stimulated PBMC cultures treated with varying concentrations of the compounds .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compounds | Results |
|---|---|---|
| Antimicrobial | Pyrrolidine derivatives | Effective against S. aureus, E. coli |
| Anti-inflammatory | Various pyrrolidine analogs | Up to 85% inhibition of PBMC proliferation |
| Cytotoxicity | Selected derivatives | Dose-dependent viability reduction |
Q & A
Q. What are the optimized synthetic routes for 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a multi-step process:
Core Formation : React 4-methoxyaniline with maleic anhydride to form a maleamic acid intermediate.
Cyclization : Use acetic acid under reflux (4–6 hours) to cyclize the intermediate into the pyrrolidine-2,5-dione core .
Substitution : Introduce the 4-ethoxyphenylamino group via nucleophilic substitution or coupling reactions.
Q. Key Parameters :
- Temperature : Cyclization at 110–120°C improves yield.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance substitution efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Table 1 : Example Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, 120°C, 6h | 78 | |
| Substitution | DMF, K₂CO₃, 80°C | 65 |
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy/ethoxy groups at δ 3.7–4.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions in pyrrolidine-dione cores) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₂₀N₂O₄: calc. 364.36 g/mol) .
Note : Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers preliminarily evaluate the biological activity of this compound?
Answer:
- In Vitro Assays :
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination) via fluorescence-based assays .
- Binding Studies : Surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., BSA for pharmacokinetic profiling) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved, particularly for analogs with structural variations?
Answer: Contradictions often arise from substituent effects. For example:
- Ethoxy vs. Methoxy : Ethoxy groups may enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
- SAR Strategy :
- Synthesize derivatives with systematic substituent changes (e.g., halogen, alkyl).
- Compare IC₅₀ values across cell lines.
- Use molecular dynamics simulations to predict binding affinity changes .
Case Study : A 4-fluorophenyl analog showed 3-fold higher kinase inhibition than the methoxy variant due to electronegative interactions .
Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in pharmacological studies?
Answer:
- Dose-Response Curves : Test 5–7 concentrations (e.g., 0.1–100 μM) to calculate EC₅₀/IC₅₀.
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments.
- Statistical Design : Use factorial designs (e.g., 2³ for solvent, temperature, catalyst) to optimize synthesis .
Table 2 : Example SAR Data for Analogous Compounds
| Substituent | IC₅₀ (μM, HeLa) | logP | Reference |
|---|---|---|---|
| 4-OCH₃ | 12.4 | 2.1 | |
| 4-OC₂H₅ | 8.7 | 2.9 | |
| 4-F | 6.3 | 2.5 |
Q. What challenges arise in regioselective functionalization of the pyrrolidine-2,5-dione core, and how are they addressed?
Answer:
- Challenge : Competing reactions at N1 vs. C3 positions due to electron density distribution.
- Solutions :
Example : Microwave-assisted alkylation at C3 achieved 85% selectivity vs. 60% under conventional heating .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
Q. What methodologies are employed to assess stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for pyrrolidine-diones) .
Key Finding : Analogous compounds showed <10% degradation at pH 7.4 after 24 hours .
Q. How are in vitro toxicity profiles validated for preclinical development?
Answer:
Q. What advanced techniques resolve crystallographic ambiguities in structural analogs?
Answer:
- High-Resolution XRD : Collect data to 0.8 Å resolution for precise electron density mapping .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) .
Example : A 4-methoxyphenyl analog’s XRD data matched DFT-predicted geometry within 0.02 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
